Cas no 339008-68-3 (1-(2,6-Dichlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide)

1-(2,6-Dichlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide 化学的及び物理的性質
名前と識別子
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- 1-(2,6-dichlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- 1-[(2,6-dichlorophenyl)methyl]-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
- Oprea1_139728
- 1-[(2,6-dichlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide
- 1-(2,6-Dichlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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- インチ: 1S/C19H21Cl2N3O3/c20-16-2-1-3-17(21)15(16)13-24-12-14(4-5-18(24)25)19(26)22-6-7-23-8-10-27-11-9-23/h1-5,12H,6-11,13H2,(H,22,26)
- InChIKey: RJVMXSXELVJJOP-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1CN1C(C=CC(=C1)C(NCCN1CCOCC1)=O)=O)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 595
- トポロジー分子極性表面積: 61.9
- 疎水性パラメータ計算基準値(XlogP): 1.8
1-(2,6-Dichlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 7E-318S-50MG |
1-(2,6-dichlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide |
339008-68-3 | >90% | 50mg |
£77.00 | 2025-02-09 | |
Key Organics Ltd | 7E-318S-1MG |
1-(2,6-dichlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide |
339008-68-3 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 7E-318S-100MG |
1-(2,6-dichlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide |
339008-68-3 | >90% | 100mg |
£110.00 | 2025-02-09 | |
Key Organics Ltd | 7E-318S-5MG |
1-(2,6-dichlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide |
339008-68-3 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 7E-318S-10MG |
1-(2,6-dichlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide |
339008-68-3 | >90% | 10mg |
£48.00 | 2025-02-09 |
1-(2,6-Dichlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide 関連文献
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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1-(2,6-Dichlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamideに関する追加情報
1-(2,6-Dichlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS No. 339008-68-3)
The compound 1-(2,6-Dichlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS No. 339008-68-3) is a highly specialized organic molecule with significant potential in the field of pharmaceutical chemistry. This compound belongs to the class of pyridine derivatives and exhibits a complex structure that combines a dichlorobenzyl group, a morpholinoethyl moiety, and a pyridine ring with a carboxamide functional group. The dichlorobenzyl group contributes to the molecule's stability and lipophilicity, while the morpholinoethyl group enhances its bioavailability and pharmacokinetic properties.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The pyridine ring in this compound serves as a versatile scaffold for various functional groups, enabling interactions with biological targets such as enzymes and receptors. The 6-oxo group within the pyridine ring introduces additional electronic effects, which can modulate the molecule's activity and selectivity.
The synthesis of 1-(2,6-Dichlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves a multi-step process that combines nucleophilic substitution, amide bond formation, and oxidation reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for biological testing. The use of morpholine derivatives in organic synthesis has been well-documented, and their incorporation into this molecule enhances its solubility and reduces potential toxicity.
In terms of pharmacological activity, this compound has shown promising results in vitro against various enzymatic targets. For instance, studies have demonstrated its ability to inhibit protein kinases involved in cellular signaling pathways. The dichlorobenzyl group plays a critical role in stabilizing the molecule's conformation during these interactions. Additionally, computational modeling has revealed that the compound exhibits favorable binding affinities to several receptor sites, suggesting its potential as a lead compound for drug development.
Recent advancements in medicinal chemistry have emphasized the importance of structural modifications to improve drug-like properties. In this context, the morpholinoethyl group in CAS No. 339008-68-3 has been shown to enhance metabolic stability and reduce off-target effects. Furthermore, preclinical studies have indicated that this compound demonstrates selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait for anticancer agents.
The application of 1-(2,6-Dichlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide extends beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a component in light-emitting diodes (LEDs) and photovoltaic cells due to its ability to facilitate charge transport within molecular systems.
In conclusion, CAS No. 339008-68-3 represents a cutting-edge compound with diverse applications across multiple scientific disciplines. Its intricate structure and functional groups make it an attractive candidate for further research and development. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of innovation in modern chemistry.
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